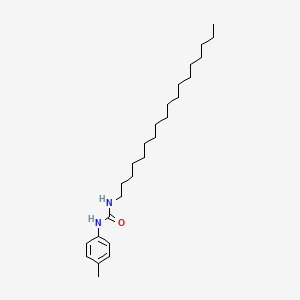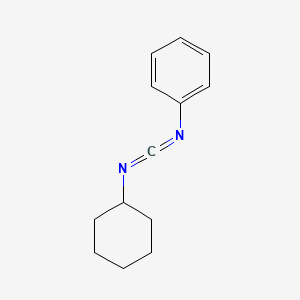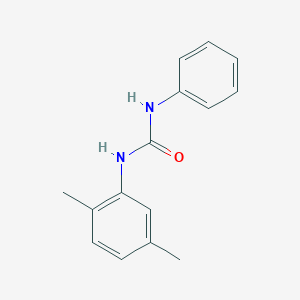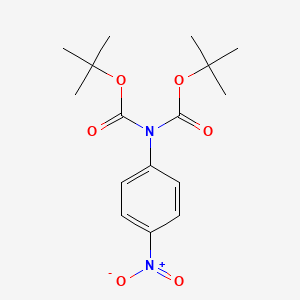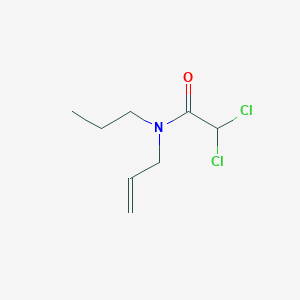
2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide
Übersicht
Beschreibung
2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of the acetamide family and is commonly used as a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide is not fully understood. It is believed to inhibit the growth of bacteria by interfering with the synthesis of peptidoglycan, a component of the bacterial cell wall. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including both Gram-positive and Gram-negative species. This compound has also been shown to have antifungal properties. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial and fungal species. However, this compound can be toxic to some cell types, and its use should be carefully monitored. In addition, this compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for research involving 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide. One area of interest is the development of new antibiotics based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the biosynthesis of fatty acids. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has broad-spectrum antimicrobial activity and has been used as a reagent in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. This compound has also been used as a reagent in organic chemistry for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-prop-2-enyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3,7H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUXZSJOJZIWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC=C)C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613167 | |
| Record name | 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39098-08-3 | |
| Record name | 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B3336739.png)


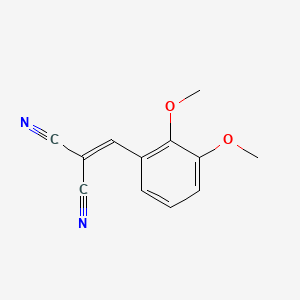
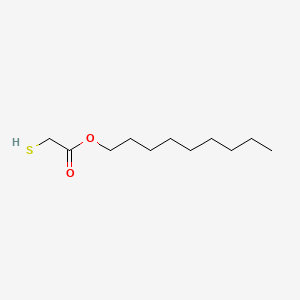
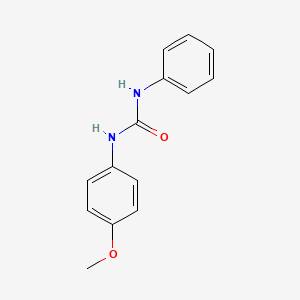

![4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one](/img/structure/B3336799.png)
